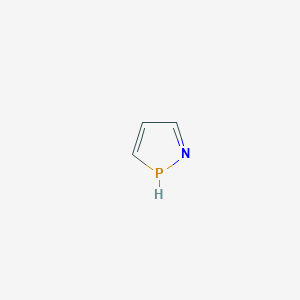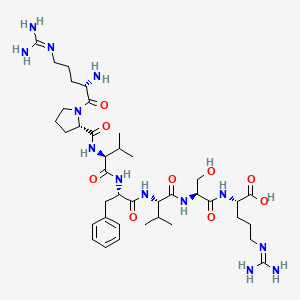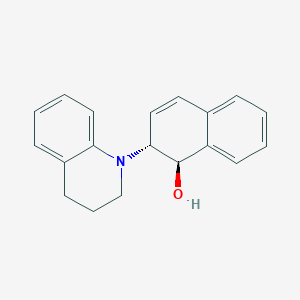
4-(Nitrososulfanyl)-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Nitrososulfanyl)-L-leucine is an organic compound that features a nitrososulfanyl group attached to the amino acid L-leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitrososulfanyl)-L-leucine typically involves the introduction of a nitrososulfanyl group to the L-leucine molecule. This can be achieved through a series of chemical reactions, including the nitrosation of thiol groups. Common reagents used in this process include nitrous acid, which is generated in situ from sodium nitrite and a mineral acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process generally includes steps such as purification and crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Nitrososulfanyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The nitrososulfanyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitrososulfanyl group back to a thiol group.
Substitution: The nitrososulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted leucine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Nitrososulfanyl)-L-leucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of nitric oxide levels.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(Nitrososulfanyl)-L-leucine involves the interaction of its nitrososulfanyl group with various molecular targets. This group can release nitric oxide, which is a signaling molecule involved in numerous physiological processes. The compound may also interact with thiol groups in proteins, leading to modifications that affect protein function.
Vergleich Mit ähnlichen Verbindungen
S-Nitrosocysteine: Another amino acid derivative with a nitrososulfanyl group.
S-Nitrosoglutathione: A tripeptide with similar nitric oxide-releasing properties.
S-Nitroso-N-acetylpenicillamine: A small molecule used as a nitric oxide donor.
Uniqueness: 4-(Nitrososulfanyl)-L-leucine is unique due to its specific structure, which combines the properties of L-leucine with the reactivity of the nitrososulfanyl group
Eigenschaften
CAS-Nummer |
204438-82-4 |
|---|---|
Molekularformel |
C6H12N2O3S |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methyl-4-nitrososulfanylpentanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-6(2,12-8-11)3-4(7)5(9)10/h4H,3,7H2,1-2H3,(H,9,10)/t4-/m0/s1 |
InChI-Schlüssel |
NZHNKHKBTLEVTJ-BYPYZUCNSA-N |
Isomerische SMILES |
CC(C)(C[C@@H](C(=O)O)N)SN=O |
Kanonische SMILES |
CC(C)(CC(C(=O)O)N)SN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole](/img/structure/B14258854.png)
![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)
![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)

![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)


![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)

![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)
![1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B14258943.png)

![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)
